molecular formula C23H25Cl2N4O4P B15194384 4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine CAS No. 59349-85-8

4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine

Cat. No.: B15194384
CAS No.: 59349-85-8
M. Wt: 523.3 g/mol
InChI Key: VXISBDNNOGKEHX-UHFFFAOYSA-N
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Description

4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core, chlorophenyl groups, and morpholine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazepine Core: This is usually achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Chlorophenyl Groups: Chlorination reactions are employed to introduce the chlorophenyl groups into the benzodiazepine core.

    Attachment of Morpholine Rings: The morpholine rings are introduced through nucleophilic substitution reactions, where morpholine reacts with the benzodiazepine intermediate.

    Phosphorylation: The final step involves the phosphorylation of the morpholine rings, typically using phosphoryl chloride or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to dihydrobenzodiazepine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the morpholine rings.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine is unique due to its dual morpholine rings and phosphoryl group, which may contribute to distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural uniqueness could potentially lead to different therapeutic applications and side effect profiles.

Properties

CAS No.

59349-85-8

Molecular Formula

C23H25Cl2N4O4P

Molecular Weight

523.3 g/mol

IUPAC Name

4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine

InChI

InChI=1S/C23H25Cl2N4O4P/c24-17-5-6-21-19(15-17)23(18-3-1-2-4-20(18)25)26-16-22(27-21)33-34(30,28-7-11-31-12-8-28)29-9-13-32-14-10-29/h1-6,15H,7-14,16H2

InChI Key

VXISBDNNOGKEHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P(=O)(N2CCOCC2)OC3=NC4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl

Origin of Product

United States

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